molecular formula C22H26N6O B2761869 1-(6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-yl)-N-(o-tolyl)piperidine-3-carboxamide CAS No. 1334374-74-1

1-(6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-yl)-N-(o-tolyl)piperidine-3-carboxamide

Cat. No.: B2761869
CAS No.: 1334374-74-1
M. Wt: 390.491
InChI Key: QQJNPRMSMRMYIV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(6-(3,5-Dimethyl-1H-pyrazol-1-yl)pyrimidin-4-yl)-N-(o-tolyl)piperidine-3-carboxamide is a chemical compound offered for research purposes. The integrated pyrazole-pyrimidine core and piperidine-carboxamide structure are motifs commonly found in medicinal chemistry research. Compounds featuring pyrazole and pyrimidine heterocycles are frequently investigated for their potential as kinase inhibitors and in other therapeutic areas . The presence of the o-tolyl (ortho-tolyl) group may influence the compound's binding affinity and selectivity. This product is intended for laboratory research and is strictly not for diagnostic, therapeutic, or any human use. Researchers are encouraged to conduct their own experiments to fully characterize the compound's properties and applications.

Properties

IUPAC Name

1-[6-(3,5-dimethylpyrazol-1-yl)pyrimidin-4-yl]-N-(2-methylphenyl)piperidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H26N6O/c1-15-7-4-5-9-19(15)25-22(29)18-8-6-10-27(13-18)20-12-21(24-14-23-20)28-17(3)11-16(2)26-28/h4-5,7,9,11-12,14,18H,6,8,10,13H2,1-3H3,(H,25,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QQJNPRMSMRMYIV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1NC(=O)C2CCCN(C2)C3=NC=NC(=C3)N4C(=CC(=N4)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H26N6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 1-(6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-yl)-N-(o-tolyl)piperidine-3-carboxamide is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its interactions with various biological targets, mechanisms of action, and relevant case studies.

1. Adenosine Receptor Modulation

The compound has shown significant activity as an adenosine receptor modulator , specifically targeting the A2A subtype. Binding affinity studies reveal:

TargetKi (nM)ΔG° (kcal/mol)
Adenosine receptor A2A (Human)2.10-11.7
Adenosine receptor A2A (Rat)43-9.5
Adenosine receptor A1 (Human)210-7.8

These values indicate a high affinity for the human A2A receptor, suggesting potential applications in neurological disorders where adenosine signaling is involved .

2. Inhibition of Potassium Channels

The compound also exhibits inhibitory effects on the potassium voltage-gated channel subfamily H member 2 (hERG) , which is critical for cardiac repolarization:

TargetIC50 (nM)
Potassium voltage-gated channel hERG650

This inhibition could have implications for cardiac safety in drug development .

The mechanism by which this compound exerts its effects involves interaction with specific receptors and ion channels. For instance, binding to the A2A receptor may lead to downstream signaling cascades that influence neuronal excitability and neurotransmitter release. The hERG channel inhibition suggests potential risks for arrhythmogenic effects, necessitating careful evaluation during drug development.

Case Studies

Recent studies have explored the therapeutic potential of similar compounds featuring pyrazole and pyrimidine scaffolds:

  • Anti-inflammatory Activity : Compounds with similar structures have been evaluated for their anti-inflammatory properties, displaying significant inhibition of cyclooxygenase enzymes (COX). For example, derivatives showed higher selectivity indices compared to standard anti-inflammatory drugs like diclofenac .
  • Anticancer Activity : Pyrazole derivatives have demonstrated promising anticancer activities in vitro, particularly against human gastric cancer cell lines by inhibiting specific pathways associated with tumor growth and metastasis .

Scientific Research Applications

Anticancer Activity

Studies have indicated that derivatives of pyrimidine and pyrazole compounds exhibit significant anticancer properties. The compound's structure allows it to interact with various molecular targets involved in cancer cell proliferation and survival. For instance, research has shown that similar compounds can inhibit key kinases involved in cancer signaling pathways, leading to reduced tumor growth and enhanced apoptosis in cancer cells .

Antimicrobial Properties

The antimicrobial potential of compounds containing pyrazole and pyrimidine rings has been well-documented. Preliminary studies suggest that 1-(6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-yl)-N-(o-tolyl)piperidine-3-carboxamide may exhibit antibacterial and antifungal activities. These properties can be attributed to their ability to disrupt microbial cell membranes or interfere with essential metabolic pathways .

Neurological Disorders

Compounds with similar structures have been explored for their neuroprotective effects and potential use in treating neurological disorders such as Alzheimer's disease and Parkinson's disease. The ability of this compound to cross the blood-brain barrier could facilitate its application as a therapeutic agent targeting neurodegenerative processes .

Case Studies

StudyFocusFindings
Study on Anticancer Activity Investigated the effects of similar pyrimidine derivatives on cancer cell linesDemonstrated significant inhibition of cell proliferation in melanoma and breast cancer models
Antimicrobial Evaluation Assessed the antibacterial efficacy against Staphylococcus aureus and Escherichia coliShowed promising results with minimum inhibitory concentrations comparable to established antibiotics
Neuroprotective Effects Evaluated the impact on neuronal cell survival under oxidative stress conditionsIndicated enhanced neuronal viability and reduced apoptosis markers in treated cells

Molecular Docking Studies

Molecular docking studies have been employed to predict the binding affinity of this compound to various biological targets. These studies suggest that the compound exhibits favorable interactions with proteins involved in cancer progression and microbial resistance mechanisms, indicating its potential as a lead compound for drug development .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound shares structural motifs with several analogs, differing primarily in substituents on the pyrimidine core, piperidine carboxamide group, or aromatic substituents. These variations influence physicochemical properties, target selectivity, and pharmacological activity. Below is a detailed comparison:

Pyrimidine Core Modifications
Compound Name Substituent at Pyrimidine 6-Position Key Structural Features Molecular Weight Reference
Target Compound 3,5-Dimethyl-1H-pyrazol-1-yl o-Tolyl group on piperidine carboxamide; pyrimidine-pyrazole-piperidine scaffold 446.5 (est.)
1-[6-(3,5-Dimethyl-1H-pyrazol-1-yl)pyrimidin-4-yl]-N-[3-(methylsulfanyl)phenyl]piperidine-3-carboxamide 3,5-Dimethyl-1H-pyrazol-1-yl 3-(Methylsulfanyl)phenyl substituent; enhanced lipophilicity 422.55
N-[(2H-1,3-Benzodioxol-5-yl)methyl]-1-[6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-yl]piperidine-3-carboxamide 3,5-Dimethyl-1H-pyrazol-1-yl Benzodioxol-methyl group; potential for improved blood-brain barrier penetration 487.5 (est.)
(S)-1-(6-(3,5-Dimethylisoxazol-4-yl)-7H-pyrrolo[2,3-d]pyrimidin-4-yl)-N-(4-(trifluoromethoxy)benzyl)piperidine-3-carboxamide 3,5-Dimethylisoxazol-4-yl Pyrrolopyrimidine core; trifluoromethoxybenzyl group; altered π-π stacking interactions 564.5 (est.)

Key Observations :

  • The 3,5-dimethylpyrazole group is conserved in the target compound and analogs , suggesting its role in stabilizing hydrophobic interactions.
  • Replacement of the o-tolyl group with a 3-(methylsulfanyl)phenyl (in ) increases molecular weight slightly but may enhance metabolic stability due to sulfur’s resistance to oxidation.
Pharmacological Activity Comparisons

Limited direct activity data are available for the target compound. However, analogs with similar scaffolds demonstrate relevance in kinase inhibition and CNS targeting:

  • Neurocrine Biosciences’ A2A antagonist (N-(6-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(furan-2-yl)-pyrimidin-4-yl)-2-(4-methylpiperazin-1-yl)acetamide): This compound, used as a positive control in antiparkinsonian studies, shares the pyrimidine-pyrazole core. Its furan and methylpiperazine substituents confer selectivity for adenosine A2A receptors, highlighting the scaffold’s versatility in CNS drug design .
  • VU0418506 : A positive allosteric modulator synthesized with a related pyrimidine-piperidine scaffold, showing efficacy in preclinical Parkinson’s models .
Physicochemical and Structural Insights
  • Hydrogen Bonding : The piperidine-3-carboxamide moiety enables hydrogen bonding with kinase ATP pockets, a feature conserved across analogs .

Q & A

Q. What are the key structural features of this compound, and how are they validated experimentally?

The compound contains a pyrimidine core substituted with a 3,5-dimethylpyrazole moiety at position 6, a piperidine ring linked to the pyrimidine at position 4, and an o-tolyl carboxamide group at the piperidine-3-position. Structural validation typically employs:

  • Nuclear Magnetic Resonance (NMR) : 1H^1H and 13C^{13}C NMR to confirm substituent positions and connectivity (e.g., δ 8.87 ppm for pyrimidine protons in similar compounds) .
  • High-Resolution Mass Spectrometry (HRMS) : To verify molecular weight (e.g., [M+H]+ peaks matching theoretical values) .
  • X-ray Crystallography : For unambiguous confirmation of stereochemistry and bond angles in crystalline forms .

Q. What synthetic routes are reported for analogous piperidine-pyrimidine-carboxamide derivatives?

Multi-step synthesis often involves:

Coupling Reactions : Use of reagents like N,N'-dicyclohexylcarbodiimide (DCC) to form amide bonds between piperidine and o-tolyl groups .

Heterocyclic Ring Formation : Cyclocondensation of pyrazole precursors with pyrimidine intermediates under basic conditions (e.g., Cs2_2CO3_3) .

Purification : Column chromatography (e.g., ethyl acetate/hexane gradients) to isolate intermediates .

Q. How is purity assessed during synthesis?

  • Thin-Layer Chromatography (TLC) : Monitors reaction progress using silica plates and UV visualization .
  • HPLC : Quantifies purity (>95% threshold for biological assays) .
  • Melting Point Analysis : Consistency with literature values (e.g., 104–107°C for similar solids) .

Advanced Research Questions

Q. How can Design of Experiments (DoE) optimize reaction yields for this compound?

DoE methodologies, as applied in flow-chemistry syntheses , involve:

  • Variable Screening : Temperature, solvent polarity, and catalyst loading (e.g., CuBr in Ullmann couplings) .
  • Response Surface Modeling : Predicts optimal conditions (e.g., 35°C for 48 hours in DMSO for 80% yield) .
  • Statistical Validation : ANOVA to confirm significant factors (e.g., p < 0.05 for temperature effects) .

Q. How are contradictory biological activity data resolved for structurally related compounds?

Case Study: A pyrazolo-pyrimidine analog showed inconsistent enzyme inhibition. Resolution involved:

  • Kinetic Assays : Determined IC50_{50} variability due to assay pH (optimal at 7.4 vs. 6.8) .
  • Molecular Dynamics Simulations : Revealed conformational flexibility in the piperidine ring affecting target binding .
  • Metabolite Profiling : Identified off-target oxidation products (e.g., N-oxide derivatives) using LC-MS .

Q. What computational strategies predict the compound’s pharmacokinetic properties?

  • ADMET Prediction : Tools like SwissADME assess logP (lipophilicity) and CYP450 interactions .
  • Docking Studies : AutoDock Vina models interactions with targets (e.g., kinase ATP-binding pockets) .
  • QM/MM Simulations : Evaluate binding energy contributions of the dimethylpyrazole group .

Q. How are regioselectivity challenges addressed in pyrazole-pyrimidine coupling?

  • Directing Groups : Use of transient protecting groups (e.g., Boc on piperidine) to steer coupling to position 6 .
  • Metal Catalysis : Pd-mediated C–H activation ensures selective pyrimidine functionalization .
  • Solvent Effects : Polar aprotic solvents (DMF, DMSO) enhance nucleophilic substitution at pyrimidine C4 .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.